molecular formula C20H18FNO7S2 B2702155 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 896328-85-1

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2702155
CAS No.: 896328-85-1
M. Wt: 467.48
InChI Key: UCYUXXLHEWTAHQ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorophenyl sulfonyl chloride and furan-2-yl ethylamine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and protective groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl and furan moieties suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-fluorophenylsulfonyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • N-(2-(4-chlorophenylsulfonyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • N-(2-(4-methylphenylsulfonyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Uniqueness

The uniqueness of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide lies in its combination of fluorophenyl and furan moieties, which may confer distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the furan ring may provide additional sites for functionalization.

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including the sulfonyl and furan groups, suggest interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN2O6SC_{23}H_{23}FN_2O_6S, with a molecular weight of approximately 474.5 g/mol. The structure includes a furan ring and a fluorobenzenesulfonyl moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC23H23FN2O6S
Molecular Weight474.5 g/mol
CAS Number896312-02-0

The mechanism of action for this compound involves its electrophilic sulfonyl group, which can interact with nucleophilic sites on biomolecules. This interaction may lead to modulation of enzyme activities or receptor functions. The furan ring's ability to engage in π–π stacking interactions with aromatic residues in proteins enhances the compound's binding affinity to its targets.

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit significant anticholinesterase activity. For instance, derivatives have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active derivatives showed IC50 values comparable to standard inhibitors like tacrine .

Antimicrobial Properties

Preliminary studies suggest that sulfonamide derivatives possess antimicrobial properties. The presence of the fluorobenzenesulfonyl group may enhance the compound's efficacy against various bacterial strains by disrupting bacterial metabolic pathways .

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Results indicate that certain concentrations lead to significant cell death in specific cancer types, suggesting potential applications in cancer therapy.

Case Studies

  • Study on Cholinesterase Inhibition : In a study focusing on the synthesis of new cholinesterase inhibitors, compounds similar to the target compound showed promising results in inhibiting AChE with IC50 values indicating strong activity against neurodegenerative disease models .
  • Antimicrobial Efficacy : A comparative analysis of various sulfonamide derivatives revealed that those containing the furan moiety exhibited enhanced antibacterial activity against Gram-positive bacteria, supporting the hypothesis that structural modifications can significantly impact biological efficacy .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO7S2/c21-14-3-5-15(6-4-14)30(23,24)20(18-2-1-9-27-18)13-22-31(25,26)16-7-8-17-19(12-16)29-11-10-28-17/h1-9,12,20,22H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYUXXLHEWTAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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